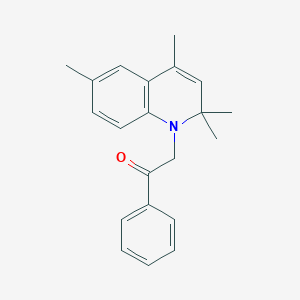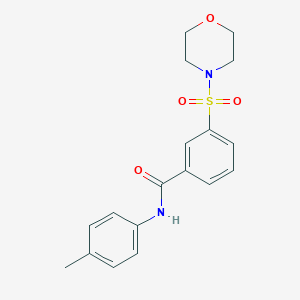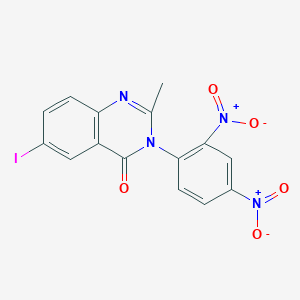![molecular formula C22H26N2O2 B412412 2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline CAS No. 299419-19-5](/img/structure/B412412.png)
2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties . This compound is characterized by its unique structure, which includes a nitrobenzyl group and multiple alkyl substitutions on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack formylation reaction, which introduces formyl groups into the quinoline ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Reduction: 2,4-Diethyl-1-{4-aminobenzyl}-2,7-dimethyl-1,2-dihydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Diethyl-1-{4-aminobenzyl}-2,7-dimethyl-1,2-dihydroquinoline: A reduced form with an amine group instead of a nitro group.
2,4-Diethyl-1-{4-methoxybenzyl}-2,7-dimethyl-1,2-dihydroquinoline: A substituted form with a methoxy group.
Uniqueness
2,4-Diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline is unique due to its specific substitution pattern and the presence of a nitrobenzyl group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
299419-19-5 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5g/mol |
IUPAC Name |
2,4-diethyl-2,7-dimethyl-1-[(4-nitrophenyl)methyl]quinoline |
InChI |
InChI=1S/C22H26N2O2/c1-5-18-14-22(4,6-2)23(21-13-16(3)7-12-20(18)21)15-17-8-10-19(11-9-17)24(25)26/h7-14H,5-6,15H2,1-4H3 |
InChI Key |
WVTIEXNZPCQPIH-UHFFFAOYSA-N |
SMILES |
CCC1=CC(N(C2=C1C=CC(=C2)C)CC3=CC=C(C=C3)[N+](=O)[O-])(C)CC |
Canonical SMILES |
CCC1=CC(N(C2=C1C=CC(=C2)C)CC3=CC=C(C=C3)[N+](=O)[O-])(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-4,4-dimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412331.png)
![5-benzoyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412332.png)

![N-(4-chlorobenzylidene)-N-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]-1-methylethyl}amine](/img/structure/B412337.png)

![5,6-dihydro-7H,12H-4b,11b-diazabenzo[e]aceanthrylene-7,12-dione](/img/structure/B412340.png)
![N-{4-[(2-{4-[2-({5-[(anilinocarbonyl)amino]-1,2,3-thiadiazol-4-yl}carbonyl)carbohydrazonoyl]benzylidene}hydrazino)carbonyl]-1,2,3-thiadiazol-5-yl}-N'-phenylurea](/img/structure/B412341.png)

![4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B412346.png)
![N-{2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl}octadecanamide](/img/structure/B412347.png)
![1-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERIDINE](/img/structure/B412348.png)
![Ethyl 4,10-bis(4-methoxyphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B412350.png)
![Phenyl 1,14-dimethyl-4,10-bis(2-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B412351.png)
![N-bis[N-(2-methylpropyl)anilino]phosphoryl-N-(2-methylpropyl)aniline](/img/structure/B412352.png)
